![molecular formula C14H18N2O B3859848 N'-[1-(3,4-dimethylphenyl)ethylidene]cyclopropanecarbohydrazide](/img/structure/B3859848.png)
N'-[1-(3,4-dimethylphenyl)ethylidene]cyclopropanecarbohydrazide
Vue d'ensemble
Description
N'-[1-(3,4-dimethylphenyl)ethylidene]cyclopropanecarbohydrazide, also known as DPC, is a chemical compound that has been widely studied in scientific research. It is a cyclopropane-containing compound that has shown potential in various applications, including as an antitumor agent, an insecticide, and a plant growth regulator. In
Mécanisme D'action
The mechanism of action of N'-[1-(3,4-dimethylphenyl)ethylidene]cyclopropanecarbohydrazide is not fully understood, but it is believed to involve the inhibition of histone deacetylases (HDACs). HDACs are enzymes that regulate gene expression by removing acetyl groups from histone proteins, which can lead to the repression of gene expression. By inhibiting HDACs, this compound may promote the expression of genes involved in apoptosis and other cellular processes.
Biochemical and Physiological Effects:
This compound has been shown to induce apoptosis in cancer cells by activating caspase-3 and downregulating anti-apoptotic proteins. It has also been found to inhibit the growth and development of insect pests by disrupting their molting process. In plants, this compound has been shown to promote root growth and increase crop yield by enhancing nutrient uptake and photosynthesis.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N'-[1-(3,4-dimethylphenyl)ethylidene]cyclopropanecarbohydrazide in lab experiments is its relatively low cost compared to other antitumor agents. Additionally, its broad-spectrum activity against cancer cell lines and insect pests makes it a versatile compound for research. However, this compound has some limitations, including its low solubility in water, which can make it difficult to administer in vivo. Additionally, its mechanism of action is not fully understood, which can make it challenging to optimize its efficacy.
Orientations Futures
There are several future directions for research on N'-[1-(3,4-dimethylphenyl)ethylidene]cyclopropanecarbohydrazide. One area of interest is the development of more efficient synthesis methods to improve its yield and purity. Additionally, further studies are needed to elucidate its mechanism of action and optimize its efficacy as an antitumor agent, insecticide, and plant growth regulator. Finally, exploring the potential of this compound in combination with other compounds may lead to the development of more effective treatments for cancer and other diseases.
Applications De Recherche Scientifique
N'-[1-(3,4-dimethylphenyl)ethylidene]cyclopropanecarbohydrazide has been studied extensively for its potential as an antitumor agent. It has been shown to induce apoptosis in various cancer cell lines, including breast cancer, lung cancer, and leukemia. This compound has also been explored as an insecticide, as it has shown efficacy against several insect pests. Additionally, this compound has been found to have plant growth regulatory effects, promoting root growth and increasing crop yield.
Propriétés
IUPAC Name |
N-[(E)-1-(3,4-dimethylphenyl)ethylideneamino]cyclopropanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O/c1-9-4-5-13(8-10(9)2)11(3)15-16-14(17)12-6-7-12/h4-5,8,12H,6-7H2,1-3H3,(H,16,17)/b15-11+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPNYAHZSKKLVFF-RVDMUPIBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=NNC(=O)C2CC2)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)/C(=N/NC(=O)C2CC2)/C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>34.5 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49828086 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-ethyl-5-methyl-3'-[(2-methyl-1,3-thiazol-4-yl)methyl]-5'-phenyl-3H,3'H-4,4'-biimidazole](/img/structure/B3859768.png)
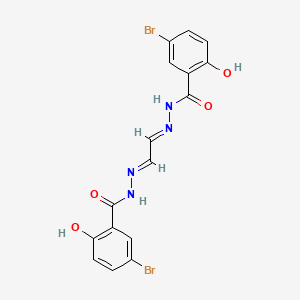
![2-[2-(2-nitrobenzylidene)hydrazino]-2-oxo-N-phenylacetamide](/img/structure/B3859784.png)
![(2,4-dimethoxybenzyl)[(9-ethyl-9H-carbazol-3-yl)methyl]amine](/img/structure/B3859785.png)
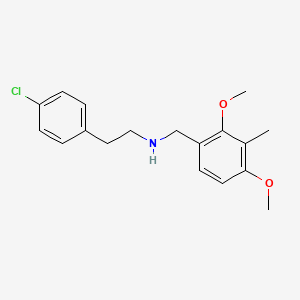
![2-[2-(3,4-dimethoxybenzylidene)hydrazino]-N-(4-fluorophenyl)-2-oxoacetamide](/img/structure/B3859804.png)
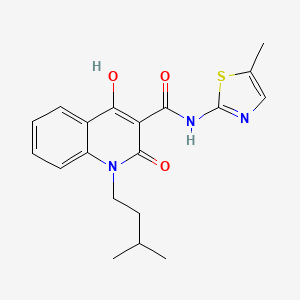
![N-[1-(1H-benzimidazol-2-yl)-2-(3,4-dimethoxyphenyl)vinyl]benzamide](/img/structure/B3859815.png)

![4-[(7-chloro-4-methyl-2-quinolinyl)amino]cyclohexanol](/img/structure/B3859834.png)
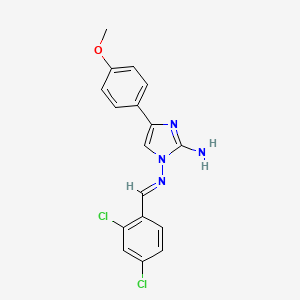
![N-[(5-isopropyl-1,2,4-oxadiazol-3-yl)methyl]-6-(3-methyl-1-piperidinyl)nicotinamide](/img/structure/B3859860.png)
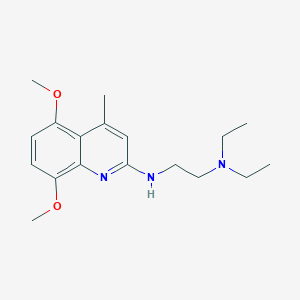
![N-[2-oxo-2-phenyl-1-(1-piperidinyl)ethyl]-2-furamide](/img/structure/B3859869.png)
